![molecular formula C11H15ClN2O B1474499 (1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol CAS No. 1289132-43-9](/img/structure/B1474499.png)
(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol
Overview
Description
“(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol” is a chemical compound that has drawn attention in scientific research due to its potential as a therapeutic agent. It is a member of pyridines and an organohalogen compound .
Synthesis Analysis
The synthesis of this compound involves the use of 4-chloropyridine and 4-Piperidinemethanol . The latter is a cyclic secondary amine, and its standard molar enthalpies of combustion, sublimation, and formation have been determined .Molecular Structure Analysis
The molecular structure of this compound involves a piperidine ring and a pyridine ring. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with a piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis
The compound is a liver-targeted, orally available prodrug, which is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . It selectively inhibits PCSK9 protein synthesis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.7 g/mol. It is a solid at room temperature . Its melting point is between 59-64 °C .Scientific Research Applications
Synthesis and Characterization
Studies on compounds structurally related to “(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol” have been focused on synthesis and characterization techniques. For example, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and similar compounds involves condensation reactions and is characterized by spectroscopic techniques and X-ray crystallography, confirming the structures through crystallographic data analysis (Benakaprasad et al., 2007; Girish et al., 2008). These studies contribute to understanding the structural details of piperidin-4-yl derivatives, including the chair conformation of the piperidine ring and the geometry around sulfur atoms.
Reactivity and Structural Studies
Research on the reactivity of chloropyridines with piperidine in methanol sheds light on their interactions and solvation effects, providing insights into their chemical behavior and potential applications in synthesis (Coppens et al., 2010). Additionally, studies on the crystal structure of related compounds reveal their molecular configurations, such as the chair conformation of the piperidine ring and the types of hydrogen bonds present, which are crucial for understanding their chemical properties and potential applications (Revathi et al., 2015).
Antimicrobial Activity
Some derivatives of 2-chloropyridine, when synthesized with various substituents, have been evaluated for their in vitro antimicrobial activity, showing variable and modest activity against bacterial and fungal strains (Patel et al., 2011). This suggests potential applications of such compounds in developing antimicrobial agents, although further research would be necessary to explore this for “(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol” specifically.
Safety and Hazards
properties
IUPAC Name |
[1-(2-chloropyridin-4-yl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-11-7-10(1-4-13-11)14-5-2-9(8-15)3-6-14/h1,4,7,9,15H,2-3,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXCEEZFECAIIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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